molecular formula C10H7NO4 B159750 3-Cyano-5-(methoxycarbonyl)benzoic acid CAS No. 126739-90-0

3-Cyano-5-(methoxycarbonyl)benzoic acid

Cat. No.: B159750
CAS No.: 126739-90-0
M. Wt: 205.17 g/mol
InChI Key: WHSHUFHWIYUPNQ-UHFFFAOYSA-N
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Description

3-Cyano-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H7NO4. It is a derivative of benzoic acid, featuring a cyano group (-CN) and a methoxycarbonyl group (-COOCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

3-Cyano-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

“3-Cyano-5-(methoxycarbonyl)benzoic acid” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, and Acute Toxicity (Oral) Category 4 . It is harmful in contact with skin, if inhaled, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common route involves the reaction of dimethyl 5-cyanoisophthalate with methanol and sodium hydroxide in tetrahydrofuran at room temperature for 17 hours. This is followed by treatment with hydrochloric acid and water in ethyl acetate . The overall yield of this process is approximately 43%.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The cyano and methoxycarbonyl groups play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-methylbenzoic acid
  • 3-Cyano-5-(hydroxymethyl)benzoic acid
  • 3-Cyano-5-(chloromethyl)benzoic acid

Uniqueness

3-Cyano-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both a cyano group and a methoxycarbonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the methoxycarbonyl group can participate in esterification reactions, while the cyano group can undergo nucleophilic addition or substitution reactions.

Properties

IUPAC Name

3-cyano-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSHUFHWIYUPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560462
Record name 3-Cyano-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126739-90-0
Record name 3-Cyano-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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